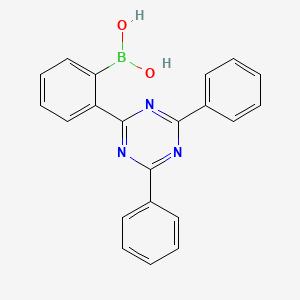
3-(2-Methyl-benzyl)-piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(2-Methyl-benzyl)-piperazin-2-one typically involves the reaction of 2-methylbenzylamine with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: ®-3-(2-Methyl-benzyl)-piperazin-2-one can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where functional groups on the benzyl ring or piperazine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
®-3-(2-Methyl-benzyl)-piperazin-2-one is widely used in scientific research due to its versatile chemical properties. It is utilized in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a precursor for the development of pharmaceutical drugs.
Industry: In the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of ®-3-(2-Methyl-benzyl)-piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
相似化合物的比较
(S)-3-(2-Methyl-benzyl)-piperazin-2-one: The enantiomer of the compound with similar chemical properties but different biological activity.
N-Benzylpiperazine: A structurally similar compound with different functional groups.
2-Methylbenzylamine: A precursor in the synthesis of ®-3-(2-Methyl-benzyl)-piperazin-2-one.
Uniqueness: ®-3-(2-Methyl-benzyl)-piperazin-2-one is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity compared to its enantiomer and other similar compounds .
属性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC 名称 |
3-[(2-methylphenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-9-4-2-3-5-10(9)8-11-12(15)14-7-6-13-11/h2-5,11,13H,6-8H2,1H3,(H,14,15) |
InChI 键 |
OAVQARKVLSMGOR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CC2C(=O)NCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704853.png)





